

Fluazinam: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazinam is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical class (FRAC Code 29).[1] First developed by Ishihara Sangyo Kaisha, it has become a significant tool in integrated pest management (IPM) strategies for a variety of crops.[1][2][3] Its primary mode of action is the uncoupling of oxidative phosphorylation in pathogen mitochondria, a mechanism that disrupts cellular energy production and leads to cell death.[3] [4][5] This unique, multi-site activity confers a low risk of resistance development.[4][6] This guide provides an in-depth review of Fluazinam's efficacy against a wide range of economically important plant pathogens, presents quantitative data from various studies, details common experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

Fluazinam's primary fungicidal activity stems from its potent ability to uncouple oxidative phosphorylation in the mitochondria of fungal cells.[3][5] Unlike systemic fungicides, **Fluazinam** is a non-systemic, protectant fungicide that remains on the plant surface, inhibiting spore germination and the development of infection structures.[3][5][7]

The process involves dissipating the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.[8][9] By



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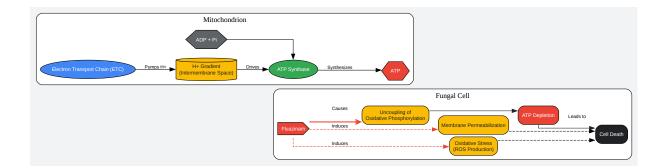
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disrupting this gradient, **Fluazinam** halts the production of ATP, the cell's main energy currency, leading to a rapid cessation of energy-dependent cellular processes and ultimately, cell death.

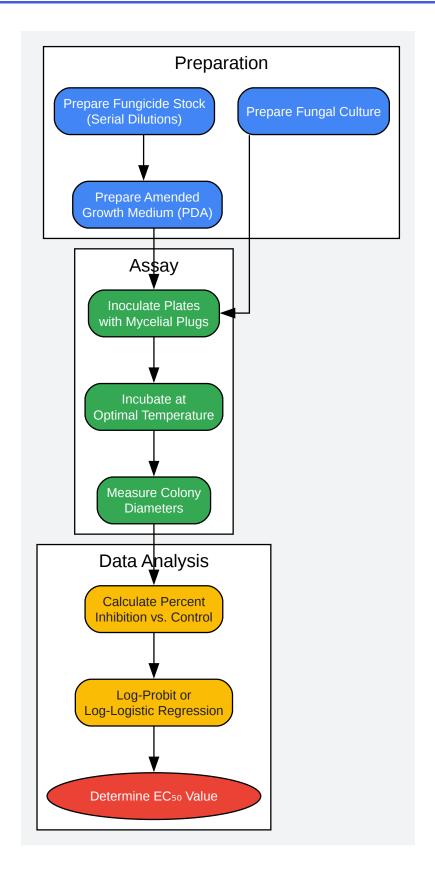
[2]

In addition to its primary role as an uncoupler, studies have indicated that **Fluazinam**'s mode of action involves multiple pathways. It can induce oxidative stress by triggering the accumulation of reactive oxygen species (ROS), cause permeabilization of the fungal membrane, and lead to protein carbonylation, which exacerbates cellular damage.[10] In some fungi, such as Corynespora cassiicola, **Fluazinam** has also been observed to specifically damage vacuole structures.[8] This multi-faceted attack contributes to its broad-spectrum efficacy and the low probability of resistance development.[10]









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